Technical Documentation Center

(2-Methylamino-ethoxy)-acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Methylamino-ethoxy)-acetic acid
  • CAS: 98137-58-7

Core Science & Biosynthesis

Foundational

Physicochemical Profile and Synthetic Utility of (2-Methylamino-ethoxy)-acetic Acid

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary (2-Methylamino-ethoxy)-acetic acid (CAS: 98137-58-7) represents a critical cla...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

(2-Methylamino-ethoxy)-acetic acid (CAS: 98137-58-7) represents a critical class of short, hydrophilic linkers used increasingly in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs). Structurally, it bridges the gap between simple alkyl chains and longer polyethylene glycol (PEG) spacers. Its unique secondary amine and ether linkage provide a balance of solubility, conformational flexibility, and metabolic stability that is superior to standard glycine or


-alanine linkers.

This guide analyzes the physicochemical behavior of this molecule, focusing on its zwitterionic properties, ionization constants, and practical applications in solid-phase peptide synthesis (SPPS).

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a secondary methylamine and a carboxylic acid separated by an ethoxy spacer. This specific architecture creates a "mini-PEG" mimic that disrupts hydrophobic aggregation in complex conjugates.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name [2-(Methylamino)ethoxy]acetic acid
Common Synonyms N-Methyl-AEEA (analog); Sarcosine-PEG1-Acid
CAS Number 98137-58-7 (Free Acid); 633698-72-3 (TFA Salt)
Molecular Formula

Molecular Weight 133.15 g/mol
SMILES CNCCOCC(=O)O
Polar Surface Area (PSA) ~66

(High polarity relative to size)

Physicochemical Profile

Ionization and Zwitterionic Character

Unlike simple amino acids, the ether oxygen at the


-position relative to the carboxyl group exerts an electron-withdrawing inductive effect (

), increasing the acidity of the carboxylic acid.
  • Acid pKa (

    
    ):  Estimated at 3.2 – 3.5 . This is more acidic than acetic acid (4.76), meaning the carboxylate anion forms readily at physiological pH.
    
  • Amine pKa (

    
    ):  Estimated at 9.2 – 9.6 . The secondary amine is highly basic, ensuring it remains protonated in most biological buffers.
    
  • Isoelectric Point (pI): ~6.4. At neutral pH (7.4), the molecule exists predominantly as a zwitterion (

    
    ).
    
Lipophilicity and Solubility
  • LogP (Octanol/Water): Calculated at -3.7 (highly hydrophilic).

  • Solubility Profile:

    • Water: >100 mg/mL (Miscible).

    • DMSO/DMF: Soluble (Critical for SPPS).

    • Dichloromethane (DCM): Poor solubility for the free zwitterion; requires protecting groups (e.g., Fmoc/tBu) for organic solvent handling.

Visualization: pH-Dependent Speciation

The following diagram illustrates the protonation states across the pH scale, critical for understanding extraction and purification behaviors.

Ionization cluster_0 pH < 3.0 (Cationic) cluster_1 pH 6.0 - 8.0 (Zwitterionic) cluster_2 pH > 10.0 (Anionic) Cation Cation (+1) [Me-NH2+]...COOH Zwitterion Zwitterion (0) [Me-NH2+]...COO- Cation->Zwitterion pKa1 ~3.3 (Deprotonation of COOH) Anion Anion (-1) [Me-NH]...COO- Zwitterion->Anion pKa2 ~9.4 (Deprotonation of NH2+)

Figure 1: Ionization states of (2-Methylamino-ethoxy)-acetic acid. The zwitterionic form dominates at physiological pH, driving high water solubility.

Synthetic Methodologies

For drug development, high purity is required. The "Direct Alkylation" route (Chloroacetic acid + Amine) often yields over-alkylated byproducts. The Oxidative Cleavage Route is preferred for generating high-fidelity building blocks (e.g., Fmoc-protected derivatives).

Protocol: Synthesis via TEMPO Oxidation

This protocol describes the conversion of the amino-alcohol precursor to the final acid, a standard route for manufacturing the Fmoc-derivative used in peptide synthesis.

Precursor: 2-[2-(Fmoc-methylamino)ethoxy]ethanol.

Reagents:

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Catalyst

  • BAIB (Bis-acetoxyiodobenzene) or TCCA - Co-oxidant

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the Fmoc-amino alcohol in 50 mL Acetonitrile/Water (1:1).

  • Catalyst Addition: Add 0.2 eq TEMPO. Stir at 0°C.

  • Oxidation: Add 2.2 eq of BAIB portion-wise over 30 minutes. The solution will turn orange/red.

  • Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. Reaction is typically complete in 4 hours.

  • Quenching: Quench with 10% aqueous

    
     to destroy excess oxidant.
    
  • Extraction: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexane.
    

Why this works: The TEMPO/BAIB system selectively oxidizes the primary alcohol to the carboxylic acid without affecting the ether linkage or the Fmoc protecting group (unlike Jones reagent, which is too harsh).

Applications in Drug Discovery[5]

Linker Technology in PROTACs

(2-Methylamino-ethoxy)-acetic acid serves as a "short PEG" linker.

  • Advantage 1 (Conformation): The ether oxygen introduces a "kink" (gauche effect), preventing the extended planar conformation seen in alkyl chains. This improves the entropy of binding for ternary complexes (Target-PROTAC-E3).

  • Advantage 2 (Solubility): The N-methyl group eliminates a hydrogen bond donor compared to the non-methylated analog. While this seems counterintuitive, it often improves membrane permeability (LogD modulation) by reducing the energy penalty of desolvation when entering the cell membrane.

Diagram: PROTAC Linker Logic

The following diagram demonstrates where this molecule fits within a PROTAC architecture.

PROTAC cluster_linker Linker Domain using (2-Methylamino-ethoxy)-acetic acid TargetLigand Target Protein Ligand (e.g., Warhead) Linker N-Me-Linker (-N(Me)-CH2-CH2-O-CH2-CO-) TargetLigand->Linker Amide Bond E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Linker->E3Ligand Amide/Ether Bond

Figure 2: Structural integration of the linker in a PROTAC system. The N-methyl group (Linker node) modulates solubility and prevents intramolecular H-bonding.

Handling and Stability

Storage
  • Hygroscopicity: The free acid is hygroscopic. It should be stored in a desiccator at -20°C.

  • Stability: Stable to hydrolysis in neutral and acidic aqueous solutions. The ether linkage is robust. However, the secondary amine is prone to oxidation if left in solution for extended periods without antioxidants.

Safety (E-E-A-T)
  • Skin Irritant: Like most alkyl-carboxylic acids and amines, it is a skin and eye irritant (H315, H319).

  • PPE: Nitrile gloves and safety glasses are mandatory.

  • Disposal: Dispose of as organic nitrogenous waste.

References

  • PubChem. (2025).[1] (2-Methylamino-ethoxy)-acetic acid - Compound Summary. National Library of Medicine. [Link]

  • World Intellectual Property Organization (WIPO). (2002). Methods of Synthesizing and Using Derivatives of [2-(2-Aminoethoxy)ethoxy] Acetic Acid. WO/2002/042259. [Link]

  • Boutal, H., et al. (2008). Synthesis and utility of amino-ethoxy-acetic acid linkers in bioconjugation. Organic & Biomolecular Chemistry, 6(17).

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of (2-Methylamino-ethoxy)-acetic acid

Foreword: Navigating the Physicochemical Landscape of a Novel Amino Acid Analogue In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Amino Acid Analogue

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic potential. This guide provides a comprehensive examination of the solubility profile of (2-Methylamino-ethoxy)-acetic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science.

Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide will leverage established principles of physical chemistry, draw parallels from structurally similar molecules, and outline robust experimental protocols for the precise determination of its solubility. Our approach is grounded in scientific integrity, providing researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for their own investigations.

Molecular Structure and its Implications for Solubility

(2-Methylamino-ethoxy)-acetic acid possesses a unique molecular architecture that dictates its interaction with various solvents. Its structure comprises:

  • A Carboxylic Acid Group (-COOH): This functional group is capable of donating a proton, rendering the molecule acidic and enabling the formation of carboxylate anions (-COO⁻). This group is a primary contributor to aqueous solubility through hydrogen bonding and ion-dipole interactions with water molecules.

  • A Secondary Amine Group (-NH(CH₃)): The methylamino group can accept a proton to form a positively charged ammonium ion. This basic character further enhances aqueous solubility. The presence of both acidic and basic moieties suggests that (2-Methylamino-ethoxy)-acetic acid will exist as a zwitterion at its isoelectric point.

  • An Ether Linkage (-O-): The ether group introduces polarity and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • A Short Alkyl Chain: The ethyl and methyl groups are non-polar and contribute to the molecule's hydrophobic character.

Based on these structural features, it is anticipated that (2-Methylamino-ethoxy)-acetic acid will exhibit significant solubility in water and other polar protic solvents. Its zwitterionic nature at neutral pH will favor strong interactions with polar water molecules, which can effectively solvate the charged groups.[1] Conversely, its solubility in non-polar organic solvents, such as hydrocarbons, is expected to be low due to the energetic cost of disrupting the strong intermolecular forces in the solid state without compensatory strong solute-solvent interactions.[1]

Anticipated Solubility Profile: A Comparative Analysis

Table 1: Predicted Solubility of (2-Methylamino-ethoxy)-acetic acid in Various Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticHighPresence of carboxylic acid, amino, and ether groups allows for extensive hydrogen bonding and ion-dipole interactions. Zwitterionic character enhances aqueous solubility.
MethanolPolar ProticModerate to HighCapable of hydrogen bonding with the solute. Polarity is sufficient to solvate the molecule.
EthanolPolar ProticModerateSimilar to methanol, but the slightly longer alkyl chain may slightly reduce its solvating power for this specific solute.
Dimethyl Sulfoxide (DMSO)Polar AproticModerateA strong hydrogen bond acceptor that can interact favorably with the carboxylic acid and amino protons.
AcetonePolar AproticLow to ModerateLess polar than DMSO and lacks hydrogen bond donating ability, leading to weaker interactions.
DichloromethaneNon-polarVery LowInsufficient polarity to overcome the strong intermolecular forces of the solid solute.
HexaneNon-polarInsolubleLacks the ability to form favorable interactions with the polar functional groups of the solute.[1]

Factors Influencing Solubility

The solubility of (2-Methylamino-ethoxy)-acetic acid is not a fixed value but is influenced by several environmental factors:

The Critical Role of pH

As an amino acid derivative, the solubility of (2-Methylamino-ethoxy)-acetic acid in aqueous solutions will be highly dependent on pH.[4]

  • At the Isoelectric Point (pI): The molecule will exist predominantly as a neutral zwitterion. At this pH, the net charge is zero, leading to minimal electrostatic repulsion between molecules and consequently, minimum solubility.

  • At pH < pI: The carboxylic acid group will be largely protonated (-COOH), and the amino group will be protonated (-NH₂⁺(CH₃)). The net positive charge will lead to increased electrostatic repulsion and enhanced solubility.

  • At pH > pI: The carboxylic acid group will be deprotonated (-COO⁻), while the amino group will be neutral (-NH(CH₃)). The net negative charge will also result in increased solubility.[5]

The relationship between pH and solubility underscores the importance of buffered systems in experimental and formulation studies.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) Low_pH Predominantly Cationic (+ve charge) High Solubility pI Zwitterionic (Net neutral charge) Minimum Solubility Low_pH->pI Increase pH High_pH Predominantly Anionic (-ve charge) High Solubility pI->High_pH Increase pH

Sources

Foundational

Literature Review: Synthesis Pathways of (2-Methylamino-ethoxy)-acetic Acid

[1] Executive Summary Molecule: (2-Methylamino-ethoxy)-acetic acid Formula: Significance: A critical short-chain hydrophilic linker used in Antibody-Drug Conjugates (ADCs) and PROTACs.[1] It serves as a "spacer" that imp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Molecule: (2-Methylamino-ethoxy)-acetic acid Formula:


Significance:  A critical short-chain hydrophilic linker used in Antibody-Drug Conjugates (ADCs) and PROTACs.[1] It serves as a "spacer" that improves water solubility while maintaining a minimal steric footprint compared to longer PEG chains.[1] Its structure combines a secondary amine (for conjugation or further extension) and a carboxylic acid (for amide coupling), separated by an ether linkage that imparts flexibility.[1]

This technical guide analyzes the two dominant synthetic strategies: Oxidative Cleavage of Amino-Alcohols (Linear) and Williamson Ether Alkylation (Convergent).[1]

Part 1: Strategic Analysis of Synthetic Routes

The synthesis of (2-Methylamino-ethoxy)-acetic acid presents a unique chemoselective challenge: distinguishing between the nucleophilic secondary amine and the oxygen of the ether backbone during chain extension.

FeatureRoute A: Oxidative Conversion Route B: Convergent Alkylation
Core Logic Transform a commercially available PEG-alcohol precursor into an acid.[1]Couple an amino-alcohol with a halo-acetate.[1]
Starting Material 2-[2-(Methylamino)ethoxy]ethanol or Diglycolamine

-Methyl-ethanolamine
Key Reagents TEMPO/BAIB or Jones Reagent

-Butyl Bromoacetate, NaH
Scalability High (Industrial Standard)Moderate (Lab Scale)
Atom Economy HighLower (Halogen waste)
Primary Risk Over-oxidation of the amine (requires robust protection).[1]

- vs

-alkylation selectivity.

Part 2: Deep Dive – Pathway A: The Oxidative Route

Best for: Large-scale production and high purity requirements.

This pathway mirrors the industrial synthesis of AEEA ([2-(2-aminoethoxy)ethoxy]acetic acid).[1] It relies on the selective oxidation of a primary alcohol to a carboxylic acid in the presence of a protected amine.[1]

Mechanistic Workflow
  • Protection: The secondary amine is protected (typically with Fmoc or Boc) to prevent oxidation to the nitroxide or degradation.[1]

  • Oxidation: The terminal primary alcohol is oxidized to the carboxylic acid.[1] The TEMPO/TCCA (Trichloroisocyanuric acid) system is preferred over Jones oxidation due to milder conditions and easier workup.[1]

Experimental Protocol (Standardized)

Note: This protocol assumes starting from the commercially available 2-(2-aminoethoxy)ethanol, followed by methylation, or the direct N-methyl analog.[1]

Step 1:


-Protection & Methylation [1]
  • Reagents:

    
    , NaOH, Methyl Iodide (MeI), NaH.[1]
    
  • Procedure:

    • Dissolve 2-(2-aminoethoxy)ethanol in THF/Water.

    • Add

      
       (1.1 eq) and NaOH to generate 
      
      
      
      -Boc-2-(2-aminoethoxy)ethanol.[1]
    • Methylation: Treat the protected intermediate with NaH (1.2 eq) in dry DMF at 0°C, followed by MeI (1.1 eq). Critical: Control temperature to prevent

      
      -methylation.[1]
      
    • Yield: ~85-90%.

Step 2: TEMPO-Mediated Oxidation

  • Reagents: TEMPO (catalytic), TCCA (stoichiometric oxidant), NaBr (cocatalyst), Acetone/Sat.[1]

    
    .
    
  • Protocol:

    • Dissolve

      
      -Boc-
      
      
      
      -methyl-aminoethoxyethanol in Acetone (
      
      
      ).
    • Add Sat.

      
       (buffer pH 8-9) and KBr (0.1 eq).[1]
      
    • Cool to 0°C. Add TEMPO (0.01 eq).

    • Slowly add TCCA (Trichloroisocyanuric acid) over 1 hour. The reaction is exothermic.[1]

    • Quench: Add Isopropanol to consume excess oxidant.

    • Workup: Acidify to pH 2-3 with dilute HCl, extract with Ethyl Acetate.

    • Result:

      
      -Boc-(2-Methylamino-ethoxy)-acetic acid.[1]
      
Pathway Visualization

OxidationPathway Start 2-(2-Aminoethoxy)ethanol Step1 N-Boc Protection (Boc2O, NaOH) Start->Step1 Step2 N-Methylation (NaH, MeI) Step1->Step2 Step3 TEMPO Oxidation (TEMPO, TCCA, NaBr) Step2->Step3 Primary Alcohol to Acid Final (2-Methylamino-ethoxy)-acetic acid (Protected) Step3->Final

Figure 1: The oxidative pathway transforms the PEG-alcohol backbone directly into the target acid linker.[1]

Part 3: Deep Dive – Pathway B: The Williamson Ether Synthesis

Best for: Convergent synthesis when specific isotopic labeling is required or starting from chiral amino-alcohols.[1]

This method constructs the ether bond de novo by reacting an alkoxide with a halo-acetic acid derivative.[1]

Mechanistic Workflow

The core challenge here is chemoselectivity.[1] The nitrogen atom is more nucleophilic than the oxygen.[1] Therefore, the nitrogen must be "masked" (protected) with a bulky electron-withdrawing group (like Boc or Cbz) to force the reaction to occur at the oxygen atom.[1]

Experimental Protocol

Step 1: Alkoxide Formation

  • Precursor:

    
    -Boc-
    
    
    
    -methyl-ethanolamine.[1]
  • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (

    
    -BuOK).[1]
    
  • Solvent: Anhydrous THF or DMF.[1][2]

  • Procedure:

    • Cool solution of precursor in THF to 0°C under Argon.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Stir for 30 mins to ensure complete deprotonation (formation of sodium alkoxide).

Step 2: Ether Coupling

  • Reagent:

    
    -Butyl Bromoacetate (preferred over Chloroacetic acid to prevent side reactions).[1]
    
  • Procedure:

    • Add

      
      -Butyl Bromoacetate (1.1 eq) dropwise to the alkoxide solution.[1]
      
    • Allow to warm to Room Temp (RT) and stir for 12-18 hours.

    • Monitoring: TLC/LC-MS should show disappearance of the alcohol.

    • Workup: Quench with

      
      , extract with 
      
      
      
      or DCM.

Step 3: Global Deprotection (Optional) [1]

  • If the free acid/amine is required immediately:

    • Reagent: TFA/DCM (1:1).[1]

    • Action: Cleaves both the

      
      -Boc and the 
      
      
      
      -
      
      
      -Butyl ester simultaneously.[1]
Pathway Visualization

WilliamsonPathway Start N-Methyl-Ethanolamine Prot N-Protection (Boc2O) Start->Prot Alkoxide Alkoxide Formation (NaH/THF) Prot->Alkoxide Coupling Ether Synthesis (t-Butyl Bromoacetate) Alkoxide->Coupling SN2 Attack Product Protected Linker Ester Coupling->Product

Figure 2: The Williamson Ether synthesis builds the ether bridge via nucleophilic substitution.[1]

Part 4: Critical Control Points & Data Summary

Impurity Profile Management

When synthesizing this linker for pharmaceutical applications (e.g., ADCs), specific impurities must be monitored:

  • The "Over-Alkylated" Impurity (Route B): If the Nitrogen is not fully protected, the bromoacetate will alkylate the Nitrogen, creating a quaternary ammonium salt.[1]

    • Control: Use high-quality

      
       and verify protection via NMR before adding NaH.[1]
      
  • The "Aldehyde" Intermediate (Route A): TEMPO oxidation proceeds via an aldehyde.[1] Incomplete oxidation results in trace aldehyde, which can react with amines in subsequent conjugation steps.[1]

    • Control: Ensure excess oxidant (TCCA or Hypochlorite) and monitor reaction completion via HPLC.[1]

Comparison Data
ParameterOxidative Route (TEMPO)Alkylation Route (Williamson)
Overall Yield 65 - 75%50 - 60%
Purification Acid/Base Extraction (Simple)Flash Chromatography (Required)
Cost Efficiency High (Cheap reagents)Moderate (Bromoacetate is costlier)
Safety Exothermic (TCCA addition)Hydrogen gas evolution (NaH)

References

  • Synthesis of AEEA Deriv

    • Source: World Intellectual Property Organization (WO2002042259).[1]

    • Relevance: Establishes the foundational protocol for oxidizing amino-ethoxy-ethanol backbones to acetic acid derivatives using TEMPO and protection str
    • URL:[Link][1][3]

  • Organic Syntheses Procedure: Ethoxyacetic Acid.

    • Source: Organic Syntheses, Coll.[1] Vol. 2, p. 260 (1943).[1]

    • Relevance: Provides the classical Williamson ether synthesis conditions for ethoxy-acetic acid derivatives, validating the alkyl
    • URL:[Link][1]

  • Synthesis of N-Boc Amines (Protection Str

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • Relevance: Details the chemoselective protection of secondary amines (N-methyl)
    • URL:[Link][1]

  • 2-[2-(N-Fmoc-N-methylamino)ethoxy]acetic acid (Commercial Analog).

    • Source: AChemBlock Catalog.[1]

    • Relevance: Confirms the stability and commercial viability of the Fmoc-protected version of the target molecule for solid-phase synthesis.[1]

Sources

Exploratory

(2-Methylamino-ethoxy)-acetic Acid: A Versatile Building Block for Advanced Drug Development

Introduction: The Strategic Advantage of N-Methylated Linkers in Modern Therapeutics In the landscape of contemporary drug discovery, the pursuit of enhanced therapeutic efficacy is intrinsically linked to the molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N-Methylated Linkers in Modern Therapeutics

In the landscape of contemporary drug discovery, the pursuit of enhanced therapeutic efficacy is intrinsically linked to the molecular architecture of drug candidates. The strategic incorporation of specialized chemical building blocks is paramount in modulating the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. Among these, (2-Methylamino-ethoxy)-acetic acid emerges as a bifunctional linker of significant interest. This guide provides a comprehensive technical overview of its role, synthesis, and applications, with a particular focus on its potential to advance the fields of peptide therapeutics and targeted protein degradation.

While its direct analogue, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA), has been more extensively documented, the N-methylated variant offers a unique set of properties stemming from the introduction of a methyl group on the amine. This subtle modification can profoundly influence a molecule's metabolic stability, membrane permeability, and conformational rigidity, thereby offering a sophisticated tool for medicinal chemists.[1][2][3] This guide will delve into the nuances of (2-Methylamino-ethoxy)-acetic acid, drawing comparisons with its well-established unmethylated counterpart to highlight its unique potential.

Core Physicochemical Properties: A Comparative Analysis

The introduction of a methyl group to the nitrogen atom of the AEEA backbone imparts subtle yet significant changes to its physicochemical properties. Understanding these differences is crucial for the rational design of molecules incorporating this linker.

Property2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)(2-Methylamino-ethoxy)-acetic acidImpact of N-Methylation
Molecular Formula C6H13NO4C5H11NO3Reduction in molecular weight and oxygen content.
Hydrogen Bond Donors 1 (primary amine)0 (tertiary amine)Elimination of a hydrogen bond donor, leading to increased lipophilicity.[3]
Basicity (pKa) HigherLowerThe electron-donating effect of the methyl group is offset by steric hindrance, typically resulting in a slight decrease in the basicity of the amine.
Solubility High in polar solventsExpected to have slightly lower aqueous solubility due to increased lipophilicity, but the ether linkages maintain significant polarity.[4]Modulates the hydrophilic-lipophilic balance (HLB).
Conformational Flexibility HighModerately reducedThe methyl group introduces steric hindrance, which can restrict bond rotation and favor specific conformations.[1][2]

Synthesis of (2-Methylamino-ethoxy)-acetic Acid: A Strategic Approach

While specific, detailed protocols for the direct synthesis of (2-Methylamino-ethoxy)-acetic acid are not abundantly available in public literature, its preparation can be logically deduced from the well-established synthesis of AEEA, followed by a selective N-methylation step.

Part 1: Synthesis of the AEEA Backbone

Several synthetic routes to AEEA have been reported, often starting from commercially available 2-(2-chloroethoxy)ethanol. A common approach involves the introduction of a protected amine, followed by oxidation of the terminal alcohol to a carboxylic acid, and subsequent deprotection.[5][6]

Experimental Protocol: Synthesis of Fmoc-AEEA

This protocol outlines a representative synthesis of Fmoc-protected AEEA, a common precursor for solid-phase peptide synthesis.

Step 1: Synthesis of N-Dibenzyl-(2-(2-hydroxyethoxy)ethyl)amine

  • To a solution of 2-(2-chloroethoxy)ethanol in acetonitrile, add potassium carbonate and sodium bromide.

  • Add dibenzylamine and heat the mixture at 80°C for 24 hours.

  • Cool the reaction to room temperature, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the product from Step 1 in acetone and water containing sodium bicarbonate.

  • Cool the mixture to 0-5°C and add TEMPO and NaBr.

  • Slowly add trichloroisocyanuric acid (TCCA) while maintaining the temperature below 5°C.

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction with isopropanol.

Step 3: Deprotection of the Amine

  • Subject the product from Step 2 to hydrogenolysis using a palladium on carbon catalyst to remove the benzyl protecting groups.

Step 4: Fmoc Protection

  • Dissolve the deprotected amino acid in a mixture of tetrahydrofuran and water with sodium bicarbonate.

  • Cool to 0°C and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide).

  • Stir the reaction overnight at room temperature.

  • Acidify the mixture and extract with an organic solvent to isolate the final Fmoc-AEEA product.[5][7]

Part 2: N-Methylation of the AEEA Backbone

With the AEEA backbone synthesized (or its precursor with a protected carboxylic acid), the crucial N-methylation step can be performed. Several methods are available for the methylation of primary or secondary amines.

Method A: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of amines using formic acid and formaldehyde.[8][9][10] This reaction is advantageous as it does not produce quaternary ammonium salts.[9] The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid.[8]

Conceptual Workflow: Eschweiler-Clarke N-Methylation

Eschweiler_Clarke AEEA AEEA Precursor (Primary Amine) Iminium Iminium Ion Intermediate AEEA->Iminium + Formaldehyde Formaldehyde Formaldehyde Formic_Acid Formic Acid Product (2-Methylamino-ethoxy) -acetic acid derivative Iminium->Product + Formic Acid (Hydride Transfer) SPPS_Workflow cluster_0 Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection1 Coupling Coupling of Fmoc-N-methylated Amino Acid or Linker Deprotection1->Coupling Wash Washing Coupling->Wash Deprotection2 Fmoc Deprotection Wash->Deprotection2 Next_Coupling Coupling of next Fmoc-Amino Acid Deprotection2->Next_Coupling Repeat Repeat Cycles Next_Coupling->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final N-Methylated Peptide Purification->Final_Peptide PROTAC_Function Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC N_Methyl_Linker (2-Methylamino-ethoxy) -acetic acid Linker PROTAC->N_Methyl_Linker PROTAC->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Optimal Peptide Coupling with (2-Methylamino-ethoxy)-acetic acid

Introduction (2-Methylamino-ethoxy)-acetic acid is a valuable building block in peptide synthesis, often incorporated to enhance the pharmacokinetic properties of peptide-based therapeutics. Its N-methylated secondary am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Methylamino-ethoxy)-acetic acid is a valuable building block in peptide synthesis, often incorporated to enhance the pharmacokinetic properties of peptide-based therapeutics. Its N-methylated secondary amine and flexible ethoxy linker can impart increased metabolic stability, improved membrane permeability, and desirable conformational constraints.[1][2][3] However, the very features that make this moiety attractive also present significant synthetic challenges. The steric hindrance imposed by the N-methyl group significantly reduces the nucleophilicity of the amine, making standard peptide coupling conditions inefficient and often leading to low yields and incomplete reactions.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of coupling (2-Methylamino-ethoxy)-acetic acid. We will delve into the mechanistic rationale behind optimal coupling strategies, compare the efficacy of various reagents, and provide detailed, field-proven protocols to ensure successful and high-purity synthesis of peptides containing this important building block.

The Challenge of Steric Hindrance in N-Methylated Amino Acid Coupling

The core principle of peptide bond formation is the nucleophilic attack of an amine on an activated carboxylic acid.[6] In the case of (2-Methylamino-ethoxy)-acetic acid, the presence of a methyl group on the nitrogen atom creates a sterically hindered environment. This bulkiness impedes the approach of the amine to the activated carboxyl group, slowing down the reaction kinetics considerably.[4] This is particularly problematic when coupling an N-methylated amino acid to another N-methylated residue.[1] Consequently, coupling reagents and conditions that are effective for primary amines often fail to drive the reaction to completion when a secondary, N-methylated amine is involved.

To overcome this hurdle, highly reactive "in-situ" activating reagents are necessary. These reagents rapidly convert the carboxylic acid into a highly activated species, increasing its susceptibility to nucleophilic attack by the sterically hindered amine.[7]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical factor for the successful incorporation of (2-Methylamino-ethoxy)-acetic acid. Reagents are typically categorized as uronium/aminium salts or phosphonium salts.

Reagent Class Recommended Reagents Activating Additive Key Advantages Considerations
Uronium/Aminium Salts HATU, HCTU, TCTUHOAt (intrinsic to HATU)High reactivity, effective for hindered couplings, low racemization with HOAt.[7][8]HBTU and TBTU are generally less effective for N-methylated residues.[1]
COMUOxyma Pure (intrinsic)Comparable efficiency to HATU, safer (non-explosive byproducts), good solubility.[9]
Phosphonium Salts PyAOP, PyBOPHOAtHighly effective for coupling N-methylated amino acids, especially to other N-methylated residues.[10][11]
PyBrOPN/AMore reactive than PyBOP, but can lead to higher racemization with prolonged coupling times.[1][9]Use with caution for racemization-prone residues.
Other T3PPyridineLow epimerization, robust and practical for a wide range of substrates.[12]
BEPN/APowerful reagent for N-methylated peptide synthesis with minimal loss of optical purity.[13]

Recommendation: For most applications involving (2-Methylamino-ethoxy)-acetic acid, HATU and PyAOP are the preferred coupling reagents due to their high reactivity and proven efficacy in overcoming steric hindrance while minimizing racemization.[7][8][11] COMU presents a safer and equally effective alternative.[9]

Reaction Mechanism: Activation and Coupling

The general mechanism for peptide bond formation using a uronium salt like HATU involves a two-step process:

  • Activation: The carboxylic acid, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), is activated by the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly reacts with 1-hydroxy-7-azabenzotriazole (HOAt) to form a stable, yet highly reactive, active ester.[14]

  • Coupling: The N-terminal amine of the peptide chain then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate which subsequently collapses to form the desired amide bond and release HOAt.

PeptideCouplingMechanism CarboxylicAcid R-COOH ((2-Methylamino-ethoxy)-acetic acid) ActiveEster Activated Ester (R-COO-At) CarboxylicAcid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster CoupledPeptide R-CO-NH-Peptide ActiveEster->CoupledPeptide Coupling Peptide H₂N-Peptide Peptide->CoupledPeptide SPPS_Workflow Start Start: Resin-Bound Peptide Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Add Activation Solution to Resin Couple for 1-4 hours Wash1->Coupling Activation Prepare Activation Solution: Fmoc-AA + Coupling Reagent + Base in DMF Activation->Coupling Monitoring Monitor Reaction (Bromophenol Blue Test) Coupling->Monitoring Wash2 Wash with DMF Monitoring->Wash2 Complete Recouple Incomplete: Recouple Monitoring->Recouple Incomplete End End: Elongated Peptide Wash2->End Recouple->Coupling

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for one amino acid.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the bromophenol blue test remains positive, consider performing a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid. [4]Alternatively, increasing the reaction time or temperature (e.g., to 40°C) may be beneficial.

  • Racemization: While HATU and PyAOP generally result in low racemization, this risk can be further minimized by keeping pre-activation times short (1-2 minutes) and avoiding excessive amounts of base. [2]For particularly sensitive amino acids, a weaker base like N-methylmorpholine (NMM) or collidine can be used instead of DIPEA. [3][9]* Solvent Quality: Ensure the use of high-purity, amine-free DMF, as contaminants can interfere with the coupling reaction.

  • Cleavage and Side Reactions: During the final trifluoroacetic acid (TFA) cleavage of the peptide from the resin, side reactions such as fragmentation between consecutive N-methylamino acids can occur. The duration of cleavage should be optimized to minimize these side reactions. [11]

Conclusion

The successful incorporation of (2-Methylamino-ethoxy)-acetic acid into peptide sequences is readily achievable with a clear understanding of the challenges posed by its N-methylated structure and the judicious selection of coupling reagents and reaction conditions. By employing highly reactive coupling reagents such as HATU or PyAOP, in conjunction with optimized protocols and careful monitoring, researchers can effectively synthesize peptides containing this valuable building block, thereby advancing the development of novel peptide-based therapeutics.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • APS. (2005). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Merck Millipore. N-Methylated Amino Acids. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8847–8854. [Link]

  • V, V. V., & G, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 1(1). [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Royal Society of Chemistry. (2017). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • National Institutes of Health. (2018). Amide Bond Activation of Biological Molecules. PMC. [Link]

  • Humana Press. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • ResearchGate. (2024). Screening of conditions for the peptide coupling step. [Link]

  • Nature. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Google Patents. (2002). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • AIR Unimi. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • CORE. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

Sources

Application

Application Note: Optimizing PROTAC Physicochemical Properties using (2-Methylamino-ethoxy)-acetic acid

Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) often stalls at the "Permeability-Solubility Paradox." While long Polyethylene Glycol (PEG) linkers improve water solubility, they frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) often stalls at the "Permeability-Solubility Paradox." While long Polyethylene Glycol (PEG) linkers improve water solubility, they frequently degrade cell permeability due to high Topological Polar Surface Area (TPSA) and excessive hydrogen bond donors (HBD).

This guide details the application of (2-Methylamino-ethoxy)-acetic acid , a specialized "hybrid" linker. By combining a short PEG ether unit with an N-methylated secondary amine, this linker offers a critical advantage: it maintains aqueous solubility while reducing HBD count, thereby facilitating the "chameleon effect"—the ability of a molecule to shield its polarity during cell membrane transit.

Technical Profile & Rationale

Chemical Structure Analysis

(2-Methylamino-ethoxy)-acetic acid represents a structural fusion between sarcosine and a short PEG unit.

PropertyValue / DescriptionImpact on PROTAC Design
Structure HOOC-CH2-O-CH2-CH2-NH-CH3Heterobifunctional handle (Acid + Secondary Amine).
MW ~133.15 DaMinimal mass penalty; keeps total PROTAC MW < 1000 Da.
H-Bond Donors 1 (Acid OH) / 1 (Amine NH)*N-methylation removes one HBD compared to standard PEG-amines, improving permeability.
Flexibility ModerateShort chain length (approx. 6-8 atoms) restricts entropic penalty upon ternary complex formation.
The "Goldilocks" Zone

Unlike standard linear alkyl linkers (too lipophilic) or long PEG chains (too polar), this linker occupies a strategic middle ground:

  • Solubility: The ether oxygen (-O-) acts as a hydrogen bond acceptor, solvating the molecule in aqueous media (cytosol).

  • Permeability: The N-methyl group caps the amine. In lipophilic environments (cell membrane), this reduces the energy penalty for desolvation, allowing the molecule to pass more easily than non-methylated analogs.

Protocol A: Chemical Synthesis Strategy

Objective: Conjugate (2-Methylamino-ethoxy)-acetic acid between a VHL Ligand (e.g., VHL-amine) and a Target Protein Ligand (POI-acid).

Context: The secondary amine in this linker is less nucleophilic than a primary amine due to steric hindrance. Standard coupling conditions must be adjusted.

Workflow Diagram

SynthesisWorkflow Linker (2-Methylamino- ethoxy)-acetic acid (N-Boc Protected) Step1 Step 1: Amide Coupling (Linker-COOH + Ligand A-NH2) Linker->Step1 HATU, DIPEA Intermediate Intermediate 1 (Boc-Linker-Ligand A) Step1->Intermediate Step2 Step 2: Deprotection (TFA/DCM) Intermediate->Step2 AmineFree Free Secondary Amine (H-Linker-Ligand A) Step2->AmineFree Step3 Step 3: Final Coupling (Ligand B-COOH + HATU) AmineFree->Step3 Critical: 2° Amine Final Final PROTAC Step3->Final

Caption: Step-wise conjugation strategy emphasizing the deprotection and secondary amine coupling phases.

Step-by-Step Procedure
Phase 1: Coupling to Ligand A (Primary Amine)

Use the N-Boc protected form of the linker to prevent self-polymerization.

  • Activation: Dissolve N-Boc-(2-Methylamino-ethoxy)-acetic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins at 0°C.

  • Coupling: Add Ligand A (containing primary amine, 1.0 eq). Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Validation: Monitor by LC-MS for disappearance of Ligand A.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), brine, and dry over Na2SO4.

Phase 2: Deprotection
  • Reaction: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v).

  • Duration: Stir at RT for 30-60 mins. Do not over-expose, as ether linkages can be sensitive to prolonged strong acid.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. This yields the Secondary Amine salt .

Phase 3: Coupling to Ligand B (Carboxylic Acid)

Critical Step: Secondary amines react slower. Standard EDC couplings often fail here.

  • Preparation: Dissolve Ligand B-COOH (1.0 eq) in DMF.

  • Activation: Add HATU (1.1 eq) and HOAt (1.1 eq). Note: HOAt is preferred over HOBt for sterically hindered amines. Add DIPEA (4.0 eq) to neutralize the amine salt from Phase 2.

  • Coupling: Add the Secondary Amine intermediate (1.0 eq).

  • Optimization: If conversion is low after 4 hours, elevate temperature to 40°C.

  • Purification: Isolate final PROTAC via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation & Validation

Objective: Verify that the linker improves permeability without sacrificing degradation potency.

Permeability Assay (PAMPA)

Why: To quantify the "chameleon" effect of the N-methylated linker.

  • Setup: Use a PAMPA sandwich plate with an artificial lipid membrane (dodecane/lecithin).

  • Dosing: Add PROTAC (10 µM) to the donor well (pH 7.4).

  • Incubation: 5 hours at RT.

  • Readout: Measure concentration in Acceptor vs. Donor wells via LC-MS/MS.

  • Benchmark: Compare against a standard "Linear PEG2" analog.

    • Target Result:

      
       cm/s (High permeability).
      
Cellular Degradation (Western Blot)

Why: To ensure the short linker length allows ternary complex formation.

  • Cells: HeLa or HEK293 (depending on target).

  • Treatment: Dose-response (1 nM to 10 µM) for 16 hours.

  • Lysis: RIPA buffer + Protease Inhibitors.

  • Analysis: Immunoblot for POI. Normalize to Vinculin/GAPDH.

  • Calculation: Determine

    
     (concentration for 50% degradation) and 
    
    
    
    .
Mechanism of Action Diagram

MoA PROTAC PROTAC (Linker: 2-Methylamino-ethoxy-acetic acid) CellMembrane Cell Membrane (Lipophilic Barrier) PROTAC->CellMembrane N-Methylation aids permeation Cytosol Cytosol (Aqueous) CellMembrane->Cytosol Ether Oxygen aids solubility Ternary Ternary Complex (POI - PROTAC - E3) Cytosol->Ternary Recruitment Ubiquitin Ubiquitination Ternary->Ubiquitin Proximity Degradation Proteasomal Degradation Ubiquitin->Degradation

Caption: The linker facilitates membrane crossing via N-methylation and supports ternary complex stability via optimal length.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 3 Steric hindrance of secondary amine.Switch coupling agent to COMU or PyAOP . Increase temp to 45°C.
Poor Solubility Linker too short for highly lipophilic warheads.If LogP > 5, consider using a "double linker" strategy (e.g., PEG2-Sarcosine).
"Hook Effect" PROTAC concentration too high.[1]The short linker may stabilize binary complexes over ternary ones at high conc. Test lower ranges (1-100 nM).

References

  • Troup, R. I., et al. (2020).[2] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[3]

  • Klein, V. G., et al. (2020). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability.[4][5] ACS Medicinal Chemistry Letters.

  • Matchett, M., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability.[5] Journal of Medicinal Chemistry.[6]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.

Sources

Method

Solid-phase peptide synthesis incorporating (2-Methylamino-ethoxy)-acetic acid

Application Note: High-Efficiency Solid-Phase Peptide Synthesis Incorporating (2-Methylamino-ethoxy)-acetic Acid Introduction & Strategic Overview The incorporation of (2-Methylamino-ethoxy)-acetic acid (often abbreviate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Peptide Synthesis Incorporating (2-Methylamino-ethoxy)-acetic Acid

Introduction & Strategic Overview

The incorporation of (2-Methylamino-ethoxy)-acetic acid (often abbreviated as N-Me-AEEA or a Sarcosine-PEG2 hybrid) represents a strategic intervention in modern peptide drug design. Structurally, this unit combines the solubility-enhancing properties of a PEG-like ether backbone with the conformational constraints of an N-methylated secondary amine.

Key Applications:

  • Peptidomimetics: The N-methyl group disrupts hydrogen bonding, preventing aggregation (β-sheet formation) and improving membrane permeability.

  • Linker Technology: Used in PROTACs and Peptide-Drug Conjugates (PDCs) to modulate linker flexibility and solubility.

  • Proteolytic Stability: The secondary amine linkage confers resistance to standard proteases.

The Synthetic Challenge: While the N-methylation improves the final peptide's properties, it introduces a significant bottleneck during Solid-Phase Peptide Synthesis (SPPS). The steric hindrance of the methyl group drastically reduces the nucleophilicity of the amine during the chain elongation step. Standard protocols using HBTU or DIC often fail, leading to "deletion sequences" (missing amino acids).

This guide provides a validated protocol to overcome these steric barriers, ensuring high-purity synthesis.

Chemical Logic & Reagent Selection

Success with (2-Methylamino-ethoxy)-acetic acid relies on understanding two distinct reaction phases.

Phase A: Coupling the Linker to the Resin
  • Nature: Coupling the carboxyl group of Fmoc-(2-Methylamino-ethoxy)-acetic acid to the free amine of the resin/peptide.

  • Difficulty: Low. The carboxyl group is sterically accessible.

  • Preferred Reagents: DIC/Oxyma or HBTU/DIEA.

Phase B: Chain Elongation (The Critical Step)
  • Nature: Coupling the next amino acid onto the exposed secondary amine (N-methyl) of the linker.

  • Difficulty: High. The secondary amine is hindered.

  • Preferred Reagents: HATU/HOAt or PyAOP .

    • Why: HATU generates the highly reactive 7-azabenzotriazole ester, which accelerates acylation rates on hindered amines significantly better than HBTU or HCTU.

  • Monitoring: The Kaiser Test is invalid here. You must use the Chloranil Test .

Detailed Experimental Protocols

Materials Preparation
  • Building Block: Fmoc-(2-Methylamino-ethoxy)-acetic acid (Ensure >98% purity).

  • Resin: Rink Amide or Wang Resin (Loading 0.3 – 0.6 mmol/g recommended to reduce inter-chain steric clash).

  • Solvents: DMF (Peptide grade), DCM.[1][2]

Protocol: Incorporation of the Linker

This step attaches the linker to the growing chain.

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Remove Fmoc from the previous amino acid (20% Piperidine/DMF, 2 x 10 min). Wash DMF (5x).

  • Activation:

    • Dissolve Fmoc-(2-Methylamino-ethoxy)-acetic acid (3.0 eq).

    • Add DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Note: Base-free coupling (DIC/Oxyma) is preferred to prevent racemization of the previous residue, though less critical for this achiral linker.

  • Coupling: Add mixture to resin. Shake at Room Temperature (RT) for 60 minutes .

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • QC: Perform Standard Kaiser Test.

    • Result: Beads should be colorless (negative) indicating complete coupling.

Protocol: Chain Elongation (The "Difficult Coupling")

This step couples the NEXT amino acid onto the N-methyl group.

  • Fmoc Removal: Treat resin with 20% Piperidine/DMF (1 x 5 min, 1 x 15 min).

    • Critical: Wash thoroughly (DMF 7x) to remove all piperidine.

  • Validation (Chloranil Test):

    • Perform the Chloranil Test (see Section 4) to confirm the presence of the secondary amine.[3][4] Beads should turn Blue .

  • Activation (High Power):

    • Amino Acid (4.0 eq).

    • HATU (3.8 eq) or PyAOP (3.8 eq).

    • HOAt (4.0 eq) - Crucial additive for secondary amines.

    • DIEA (8.0 eq).

    • Dissolve in minimal DMF (concentration ~0.3 M).

  • Coupling:

    • Add activated solution to resin.[5]

    • Time: 2 hours at RT.

    • Optimization: If available, use Microwave irradiation (75°C for 10 min) for non-cysteine/histidine residues.

  • Re-Coupling (Mandatory):

    • Drain and wash DMF (3x).[2][5]

    • Repeat the coupling step (Step 3 & 4) with fresh reagents.[2]

  • Final Wash: DMF (5x).

  • Validation: Perform Chloranil Test again.

    • Result: Beads should be Colorless/Yellow . If Blue, proceed to "Troubleshooting."

Quality Control: The Chloranil Test

WARNING: Do not use the Kaiser (Ninhydrin) test for monitoring the secondary amine.[4] It will yield false negatives (no color change) even when the amine is free.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[2][6]

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Transfer ~10-20 resin beads to a small glass tube.

  • Wash beads 3x with Ethanol, then 3x with DCM (to remove basic DMF).

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at RT.

Interpretation:

Color of Beads Interpretation Action
Dark Blue / Green Free Secondary Amine Present Coupling Incomplete (Repeat Coupling)

| Colorless / Yellow | Secondary Amine Acylated | Coupling Complete (Proceed) |

Visualization of Workflow

The following diagram illustrates the critical decision pathways for incorporating this specific building block.

SPPS_Workflow Start Resin-Peptide-NH2 Coupling1 Couple Fmoc-(2-Methylamino-ethoxy)-acetic acid (DIC/Oxyma, 1h) Start->Coupling1 Deprotect Fmoc Removal (20% Piperidine) Coupling1->Deprotect Check1 QC: Chloranil Test (Verify Secondary Amine) Deprotect->Check1 Coupling2 CRITICAL STEP: Elongation Couple Next Fmoc-AA-OH Check1->Coupling2 Beads = Blue (Amine Free) Check2 QC: Chloranil Test (Verify Acylation) Coupling2->Check2 Reagents Reagents: HATU / HOAt / DIEA (Double Couple Required) Reagents->Coupling2 Success Continue Synthesis Check2->Success Beads = Yellow (Complete) Fail Incomplete Coupling Check2->Fail Beads = Blue (Incomplete) Fail->Coupling2 Repeat (x1) Cap Acetylation Capping (Ac2O / DIEA) Fail->Cap Fails 2x Cap->Success Proceed (with deletion)

Figure 1: Strategic workflow for N-Me-AEEA incorporation. Note the mandatory use of HATU/HOAt and the specific Chloranil QC checkpoints.

Quantitative Comparison of Coupling Reagents

The following data summarizes coupling efficiency on N-methyl secondary amines (based on internal validation and literature consensus).

Coupling ReagentAdditiveBaseEfficiency (Secondary Amines)Risk of EpimerizationRecommendation
HATU HOAt DIEA High (>98%) LowPrimary Choice
PyAOPHOAtDIEAHigh (>97%)LowExcellent Alternative
HBTU / HCTUHOBtDIEAModerate (70-85%)LowNot Recommended
DICOxymaNoneLow (<50%)Very LowAvoid for this step
PyBOPHOBtDIEAModerateLowBackup only

Troubleshooting & Common Pitfalls

Issue 1: "Deletion Sequence" detected by Mass Spec (M-AA mass).

  • Cause: Incomplete acylation of the secondary amine.

  • Solution: Switch to PyAOP or use symmetric anhydrides for the difficult amino acid. Increase temperature to 50°C (if no Cys/His present).

Issue 2: Low loading of the Linker itself.

  • Cause: The ether oxygen can complex with cations, or the chain is aggregating.

  • Solution: Use a lower loading resin (PEG-PS based, e.g., Tentagel) to improve solvation of the ether linker.

Issue 3: Chloranil Test is ambiguous (Greenish/Brown).

  • Cause: Inadequate washing of piperidine or "false positive" from resin functionalities.[4]

  • Solution: Perform a "micro-cleavage."[7] Cleave 2 mg of resin with 50 uL TFA, dry, and run LC-MS to verify the species on the resin.

References

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Science. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

Application

Application Notes and Protocols: Esterification Methods for the Carboxylic Group of (2-Methylamino-ethoxy)-acetic acid

Introduction (2-Methylamino-ethoxy)-acetic acid is a valuable building block in pharmaceutical and materials science research. Its structure, featuring a secondary amine, an ether linkage, and a carboxylic acid, offers m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Methylamino-ethoxy)-acetic acid is a valuable building block in pharmaceutical and materials science research. Its structure, featuring a secondary amine, an ether linkage, and a carboxylic acid, offers multiple points for chemical modification, enabling the synthesis of a diverse range of molecules with tailored properties. The esterification of the carboxylic acid moiety is a critical transformation, often employed to enhance lipophilicity, modulate solubility, or to serve as a key step in the synthesis of more complex derivatives such as PROTACs and other targeted therapeutic agents.

The presence of the secondary amine, a nucleophilic and basic center, introduces a significant challenge to the selective esterification of the carboxylic acid. Direct acidic esterification methods, such as the Fischer-Speier reaction, can lead to protonation of the amine, rendering the substrate insoluble or promoting unwanted side reactions. Therefore, careful selection of the esterification method is paramount to achieve high yields and purity.

This comprehensive guide provides detailed application notes and protocols for the effective esterification of (2-Methylamino-ethoxy)-acetic acid. We will explore several robust methods, delving into the underlying mechanisms and providing practical, field-proven insights to guide researchers in choosing the optimal strategy for their specific synthetic goals.

Method Selection: Navigating the Challenges of a Bifunctional Molecule

The primary consideration for esterifying (2-Methylamino-ethoxy)-acetic acid is the potential for the secondary amine to interfere with the reaction. This interference can manifest in several ways:

  • Acid-Base Reactions: In the presence of strong acids, the amine will be protonated, forming an ammonium salt. This can decrease the solubility of the starting material in common organic solvents and may inhibit the desired reaction.

  • N-Acylation: Under certain activation conditions, the amine can compete with the desired alcohol nucleophile, leading to the formation of an amide byproduct.

To circumvent these challenges, three principal strategies are recommended:

  • Mild, Neutral Coupling Conditions: Employing coupling agents that activate the carboxylic acid under neutral or mildly basic conditions is often the most direct approach.

  • Amine Protection: Temporarily masking the reactivity of the secondary amine with a protecting group allows for a wider range of esterification conditions to be used, followed by a deprotection step.

  • Classical Acid Catalysis (with caution): While challenging, Fischer-Speier esterification can sometimes be employed, particularly when using the alcohol as the solvent, which can help to drive the equilibrium and potentially mitigate some of the solubility issues.

This guide will focus on the first two, more reliable, strategies.

Method 1: Steglich Esterification using DCC/DMAP

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols.[1][2] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][3] This method is particularly well-suited for substrates with sensitive functional groups and can be performed at room temperature.[1]

Mechanism of Action

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[3] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The driving force for the reaction is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.

Steglich_Esterification cluster_activation Activation of Carboxylic Acid cluster_catalysis Catalytic Cycle RCOOH (2-Methylamino-ethoxy)-acetic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP O_acylisourea->Acylpyridinium DCU DCU (precipitate) O_acylisourea->DCU (forms) DMAP DMAP DMAP->Acylpyridinium Ester Ester Product Acylpyridinium->Ester + ROH Acylpyridinium->Ester ROH Alcohol ROH->Ester Ester->DMAP - DMAP (regenerated) Amine_Protection_Workflow Start (2-Methylamino-ethoxy)-acetic acid Protection Amine Protection (e.g., Boc Anhydride) Start->Protection Protected_Acid N-Boc Protected Acid Protection->Protected_Acid Esterification Esterification (e.g., Fischer or DCC/DMAP) Protected_Acid->Esterification Protected_Ester N-Boc Protected Ester Esterification->Protected_Ester Deprotection Amine Deprotection (e.g., TFA in DCM) Protected_Ester->Deprotection Final_Ester Final Ester Product Deprotection->Final_Ester

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Methylamino-ethoxy)-acetic acid and its Intermediates

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (2-Methylamino-ethoxy)-acetic acid and its synthetic intermediates. This molecule, with its in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (2-Methylamino-ethoxy)-acetic acid and its synthetic intermediates. This molecule, with its inherent carboxylic acid and secondary amine functionalities, presents unique purification challenges primarily due to its zwitterionic nature.[1] This guide is structured in a practical question-and-answer format to directly address common issues encountered in the laboratory, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Crystallization & Recrystallization

Crystallization is often the most efficient and scalable method for purifying solid intermediates. However, the high polarity and zwitterionic character of (2-Methylamino-ethoxy)-acetic acid can make solvent selection and the crystallization process itself non-trivial.

Question 1: What are the best starting solvents for recrystallizing (2-Methylamino-ethoxy)-acetic acid or its unprotected intermediates?

Answer: Due to the molecule's polarity and ability to form strong hydrogen bonds, a single "perfect" solvent is rare. The most successful approach is typically a binary solvent system, combining a polar solvent in which the compound is soluble at high temperatures with a less polar anti-solvent to induce precipitation upon cooling.[2]

A good starting point is to use polar, protic solvents that can engage in hydrogen bonding, such as lower alcohols or water. The choice of anti-solvent is critical for inducing crystallization rather than amorphous precipitation ("oiling out").

Primary Solvent (Hot) Anti-Solvent (Cold) Rationale & Comments
Isopropanol (IPA)Diethyl Ether / HexaneIPA is a good initial choice to dissolve the compound upon heating. The slow addition of a non-polar anti-solvent like hexane reduces the overall polarity, forcing the polar product out of solution.
MethanolEthyl Acetate / DichloromethaneMethanol is a very strong solvent for this class of compounds. Ethyl acetate is a moderately polar anti-solvent that can often yield good quality crystals.
WaterAcetone / Isopropanol (IPA)If the compound is highly water-soluble, using acetone or IPA as an anti-solvent can be effective. Be mindful that zwitterionic compounds can form hydrates when crystallized from aqueous solutions.[3]
Acetic AcidWater / Diethyl EtherFor stubborn amines, acetic acid can be an excellent solvent, protonating the amine to form a soluble salt.[4] Subsequent addition of an anti-solvent or careful neutralization can trigger crystallization.

Troubleshooting Guide 1: My compound isn't crystallizing; it's "oiling out." What should I do?

Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling or anti-solvent addition that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is common with highly polar compounds or when the solution is supersaturated too quickly.

Causality: The compound is essentially precipitating from a solution in which it is still highly soluble, leading to a liquid-liquid phase separation instead of a solid-liquid separation.

Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Slow cooling is critical for crystal nucleation and growth.[2]

  • Re-heat and Add More Solvent: The initial solution may be too concentrated. Re-heat the mixture until the oil redissolves, add more of the primary (good) solvent, and attempt to cool again.[5]

  • Use a Different Anti-Solvent: The polarity difference between your solvent and anti-solvent may be too great. Try an anti-solvent that is closer in polarity to the primary solvent.

  • Seed the Solution: If you have a few crystals from a previous attempt, add one or two to the cooled, supersaturated solution to act as nucleation points.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for crystal nucleation.

G start Crude Product in Hot Solvent oiling_out Compound 'Oils Out' on Cooling start->oiling_out solution1 Re-heat to dissolve oil oiling_out->solution1 Troubleshoot add_solvent Add more primary solvent solution1->add_solvent slow_cool Cool slowly (benchtop first) add_solvent->slow_cool seed Add seed crystal slow_cool->seed success Crystals Form slow_cool->success seed->success

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Section 2: Liquid-Liquid Extraction (Acid-Base Manipulation)

Acid-base extraction is a powerful technique for separating your zwitterionic product from non-ionizable (neutral) impurities, such as unreacted starting materials or by-products.[6][7]

Question 2: How can I design an acid-base extraction to remove neutral organic impurities from my crude (2-Methylamino-ethoxy)-acetic acid?

Answer: This process leverages the molecule's ability to exist as a water-soluble salt at different pH values. By adjusting the pH of an aqueous phase, you can move your product from an organic layer into the aqueous layer, leaving neutral impurities behind.

Underlying Principle:

  • At Low pH (e.g., pH < 2): The carboxylic acid is protonated (-COOH) and the amine is protonated (-NH2+). The molecule carries a net positive charge and is highly water-soluble.

  • At High pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO-) and the amine is neutral (-NH-). The molecule carries a net negative charge and is also water-soluble.

  • Neutral Impurities: Remain soluble in the organic layer regardless of the aqueous phase pH.

Experimental Protocol:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO3) solution.[8] This will deprotonate the carboxylic acid, forming the carboxylate salt, which will be extracted into the aqueous layer.

  • Separation: Shake the funnel, allow the layers to separate, and drain the lower aqueous layer. The neutral impurities remain in the organic layer.

  • Repeat: Perform the basic wash one more time to ensure complete extraction of the acidic product.

  • Acidification: Combine the aqueous layers in a beaker. Cool the solution in an ice bath and slowly acidify with a strong acid (e.g., 1 M HCl) to a pH of ~6. At its isoelectric point, the zwitterion is least soluble and should precipitate. If it remains in solution, proceed to extraction.

  • Product Isolation: If the product precipitates, it can be collected by vacuum filtration. If it remains soluble, you can extract it back into an organic solvent like DCM, or more commonly, remove the water under reduced pressure (lyophilization or rotary evaporation).

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Guide 2: I'm experiencing low recovery after my acid-base extraction. What are the likely causes?

Answer: Low recovery is typically due to one of three issues: incomplete extraction, product remaining in the aqueous phase, or emulsion formation.

Solutions:

  • Check the pH: Use pH paper or a meter to confirm the pH of your aqueous layer after each extraction step. Incomplete basification or acidification will lead to incomplete transfer between phases.

  • Emulsion Formation: Emulsions (stable mixtures of organic and aqueous layers) are common with polar compounds. To break them, add a small amount of brine (saturated NaCl solution) or allow the funnel to stand undisturbed for a longer period.[7]

  • Product Solubility: Your zwitterionic product might still have significant solubility in water even at its isoelectric point. If precipitation is minimal after acidification, you may need to concentrate the aqueous solution by rotary evaporation or use lyophilization to recover the product.

  • Back-Extraction: Before discarding the organic layer, perform a "back-extraction" with a fresh portion of the aqueous solution to recover any product that was left behind.

Section 3: Chromatographic Purification

When crystallization and extraction fail to provide the required purity, chromatography is the next logical step. The choice of technique is critical for zwitterionic compounds.

Question 3: My compound streaks badly or doesn't move from the baseline on a standard silica gel column. What should I do?

Answer: This is a classic problem when trying to purify highly polar, ionic, or zwitterionic compounds on normal-phase silica gel. The charged functional groups interact very strongly with the acidic silanol (-Si-OH) groups on the silica surface, leading to poor elution and significant tailing.

Solutions:

  • Use a More Polar Eluent: Standard systems like hexane/ethyl acetate are often insufficient. You will need a highly polar mobile phase, such as Dichloromethane/Methanol or Chloroform/Methanol.

  • Add an Acidic Modifier: To suppress the ionization of your compound and reduce its interaction with the silica, add a small amount (0.5-2%) of a modifier like acetic acid or trifluoroacetic acid (TFA) to your eluent.[9] The acid will protonate the carboxylate and compete with your compound for binding sites on the silica.

  • Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (e.g., C18) chromatography is often a better choice.[9][10] The stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.

  • Use Ion-Exchange Chromatography (IEX): This is the most suitable technique for separating molecules based on charge.[11][12]

Technique Principle Pros for this Compound Cons for this Compound
Normal Phase (Silica) Adsorption based on polarity.Inexpensive and widely available.Strong, irreversible binding and streaking are common without mobile phase modifiers.[9]
Reverse Phase (C18) Partitioning based on hydrophobicity.Good for polar compounds.May require ion-pairing agents or pH control for good retention and peak shape.
Ion Exchange (IEX) Separation based on net charge.Highly selective for charged molecules like amino acids; high capacity.[11][13]Requires salt gradients for elution, meaning a subsequent desalting step is necessary.

Section 4: Handling Protected Intermediates

Question 4: How does the N-protecting group (e.g., Boc, Fmoc, Cbz) on my intermediate affect the purification strategy?

Answer: The protecting group dramatically changes the molecule's properties and dictates the best purification method. By masking the polar amine functionality, the protecting group makes the intermediate significantly less polar and non-zwitterionic.

  • Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) Protected Intermediates: These intermediates are much less polar than the final product. They are generally amenable to standard normal-phase silica gel chromatography using solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[] They are also much more soluble in common organic solvents, making recrystallization from systems like ethyl acetate/hexane feasible.[15]

  • Fmoc (9-fluorenylmethoxycarbonyl) Protected Intermediates: The large, non-polar Fmoc group makes these intermediates suitable for both normal-phase and reverse-phase chromatography.[16][17] The strong UV absorbance of the fluorenyl group makes detection by HPLC particularly easy.[18]

Key Takeaway: Purification is almost always easier before deprotection. It is highly recommended to purify the N-protected intermediate to a high degree before removing the protecting group to reveal the final zwitterionic product.

Section 5: Purity Assessment

Question 5: What are the best analytical methods to confirm the purity of my final (2-Methylamino-ethoxy)-acetic acid product?

Answer: A combination of techniques is recommended to provide a complete picture of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and can reveal the presence of organic impurities. The absence of signals from starting materials or protecting groups is a key indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity.[19] A reverse-phase method (C18 column) with a UV detector is common, especially if a protecting group is present.[18] For the final unprotected product, which lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) detector is often necessary.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. When coupled with LC (LC-MS), it can help identify the mass of any impurity peaks seen in the chromatogram.

  • Titration: A simple acid-base titration can determine the molar equivalent of the carboxylic acid, providing a good measure of overall purity against a known standard.[20]

References

  • A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. (2022). MDPI. [Link]

  • Co-crystallization of a neutral molecule and its zwitterionic tautomer. (2019). PMC. [Link]

  • Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Acid–base extraction. Wikipedia. [Link]

  • Zwitterion. Wikipedia. [Link]

  • Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. (2016). The Royal Society of Chemistry. [Link]

  • Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate. (2015). IUCr Journals. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Separation and Detection of Amino Acids. University of Guelph. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Separation and Refining of Amino acids. DIAION. [Link]

  • Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (2020). Frontiers in Earth Science. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Chromatographic Separation of Amino Acids. (2016). ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Amino Acid-Protecting Groups. (2009). ACS Publications. [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids. (1991). PubMed. [Link]

  • Recrystallization. University of Toronto. [Link]

  • Synthesis of {2-[(2-Cyclohexyl-1-methylethyl)methylamino]-2-oxoethoxy}acetic Acid. Molbase. [Link]

  • Experiment 2: Recrystallization. University of Massachusetts Boston. [Link]

  • chromatography of carboxylic acid derivatives of aminoacids? (2022). Reddit. [Link]

  • Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid.
  • METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. (2002). WIPO Patentscope. [Link]

  • methyliminodiacetic acid. Organic Syntheses. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? (2017). ResearchGate. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022). Teledyne ISCO. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Analytical Methods for Cleaning Validation. Scholars Research Library. [Link]

Sources

Optimization

Overcoming steric hindrance in (2-Methylamino-ethoxy)-acetic acid reactions

Topic: Overcoming Steric Hindrance & Chemoselectivity Challenges Role: Senior Application Scientist | Context: High-Throughput Synthesis & PROTAC Development[1][2] Executive Summary: The "Short-Linker" Paradox (2-Methyla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Chemoselectivity Challenges

Role: Senior Application Scientist | Context: High-Throughput Synthesis & PROTAC Development[1][2]

Executive Summary: The "Short-Linker" Paradox

(2-Methylamino-ethoxy)-acetic acid (CAS: 179687-86-2, often supplied as the Fmoc- or Boc-protected analog) is a critical "short PEG" linker used extensively in PROTAC (Proteolysis Targeting Chimera) design.[1][2] It bridges the E3 ligase ligand and the protein-of-interest warhead.[2]

While structurally simple, this molecule presents a dual challenge:

  • Steric Hindrance: The

    
    -methyl secondary amine is significantly less nucleophilic than a primary amine, causing standard coupling protocols (e.g., HBTU/HOBt) to stall.[1][2]
    
  • Conformational Folding: The ether oxygen (

    
    ) introduces a gauche effect that, while beneficial for solubility, can facilitate intramolecular cyclization (lactamization) or diketopiperazine (DKP) formation during Solid Phase Peptide Synthesis (SPPS).[1][2]
    

This guide replaces generic advice with field-proven protocols to force these reactions to completion.

Critical Workflows & Protocols

Module A: Coupling TO the -Methyl Secondary Amine

The Problem: You are trying to attach a carboxylic acid (Warhead/Ligand) to the exposed


-methyl amine of the linker.[2] Yields are <20% or starting material remains.

The Mechanism: The methyl group creates a steric wall. Standard benzotriazoles (HOBt) do not stabilize the active ester effectively enough to allow the bulky amine to attack before hydrolysis occurs.

The Solution: Switch to 7-Azabenzotriazole systems (HOAt).[1][2] The nitrogen at the 7-position creates a "neighboring group effect" (anchimeric assistance) that stabilizes the active ester and accelerates the reaction rate by ~10-100x compared to HOBt.[2]

Protocol 1: High-Efficiency HATU Coupling

Use this for solution phase or difficult SPPS steps.[1][2]

ComponentEquivalents (Eq)Role
Carboxylic Acid 1.2 - 1.5The electrophile (Warhead/Ligand)
HATU 1.2 - 1.5Coupling Reagent (Generates OAt-ester)
HOAt 0.5Critical Additive: Boosts kinetics for secondary amines
DIPEA 3.0 - 4.0Base (Keep pH ~8-9)
Solvent N/ADMF or NMP (Avoid DCM for this step)

Step-by-Step:

  • Dissolve the Carboxylic Acid and HATU in minimal dry DMF.

  • Add DIPEA.[2][3] Shake/stir for 30 seconds (Pre-activation). Note: Do not exceed 2 mins; the active ester can epimerize or hydrolyze.

  • Add the solution immediately to the (2-Methylamino-ethoxy)-acetic acid (amine-exposed) substrate.[1][2]

  • Reaction Time: 2–4 hours at RT.

  • Monitoring: LCMS is mandatory.[2] Ninhydrin (Kaiser) tests do not work on secondary amines.[1] Use the Chloranil Test or micro-cleavage for SPPS.

Expert Tip: If HATU fails, switch to PyAOP or COMU .[2] PyAOP is a phosphonium reagent that avoids guanidinium capping side-reactions sometimes seen with HATU on slow amines.[1][2]

Module B: Preventing Side Reactions (DKP & Cyclization)

The Problem: During SPPS, after deprotecting the Fmoc group from the linker, you observe a mass loss of -18 Da or chain termination.

The Cause: The ether oxygen facilitates a "turn" structure. If the linker is attached to a resin-bound amino acid, the free


-methyl amine can back-bite onto the carbonyl of the previous amino acid, ejecting a Diketopiperazine (DKP)  ring and cleaving the chain from the resin.[2]

The Solution:

  • Use Trityl (Trt) Linkers: If synthesizing on resin, use 2-Chlorotrityl chloride resin.[1][2] The steric bulk of the trityl group suppresses DKP formation.

  • Short Deprotection Times: When removing Fmoc from the linker, use 20% Piperidine/DMF for 2 x 3 mins (instead of 2 x 10 mins) to minimize the window for side reactions.

  • Acylate Immediately: Do not leave the

    
    -methyl amine exposed.[2] Proceed to the next coupling immediately.
    

Diagnostic Decision Trees (Visuals)

Figure 1: Coupling Reagent Selection Matrix

A logical flow to select the correct chemistry based on steric demand.

CouplingLogic Start Target: Couple to N-Methyl Amine CheckSteric Is the Acid Partner Bulky? (e.g., Tertiary carbon, VHL ligand) Start->CheckSteric Standard Standard Protocol: HATU + DIPEA (DMF, 2h) CheckSteric->Standard No HighSteric High Steric Protocol: PyAOP or COMU + HOAt (NMP, 4h) CheckSteric->HighSteric Yes CheckResin Is this on Solid Phase? Standard->CheckResin HighSteric->CheckResin DoubleCouple Action: Double Coupling + Microwave (50°C) CheckResin->DoubleCouple Yes SingleCouple Action: Solution Phase Concentration > 0.2M CheckResin->SingleCouple No

Caption: Decision matrix for selecting coupling conditions. Red pathways indicate high-risk steric clashes requiring phosphonium reagents (PyAOP) or microwave assistance.[1][2]

Figure 2: The "Neighboring Group" Effect (HATU/HOAt)

Visualizing why HOAt works where HOBt fails.

Mechanism Step1 Activated Ester (OAt-Ester) Step2 Pyridine Nitrogen (N7) H-Bonds to Amine Step1->Step2 Incoming N-Me Amine Step3 Pre-Organization (Entropic Advantage) Step2->Step3 Anchimeric Assistance Step4 Rapid Nucleophilic Attack (Amide Bond Formed) Step3->Step4 Rate Acceleration

Caption: Mechanism of HOAt/HATU. The N7 nitrogen on the benzotriazole ring hydrogen-bonds with the incoming amine, positioning it perfectly for attack despite steric hindrance.

Troubleshooting FAQ

Q: I see a +99 Da mass shift in my LCMS after coupling with HATU. What is this? A: This is a Guanidinium Capping artifact.

  • Cause: The amine reacted with the uronium part of HATU instead of the activated acid. This happens when the acid activation is slow or the acid is used in deficit.

  • Fix: Switch to a phosphonium reagent like PyAOP or PyBOP , which cannot form this byproduct. Alternatively, ensure the Acid is pre-activated for exactly 30 seconds before adding the amine.

Q: My reaction works in solution but fails completely on resin (SPPS). A: This is likely an aggregation issue known as "Difficult Sequence." The PEG-like nature of the linker can induce folding.[2]

  • Fix: Use Magic Mixture solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or 0.4M LiCl (Lithium Chloride).[1] LiCl acts as a chaotropic salt to disrupt hydrogen bonding and linearize the peptide chain.

Q: Can I use EDC/NHS for this coupling? A: No. EDC/NHS is too slow for sterically hindered secondary amines.[2] The active ester will hydrolyze before the amine attacks. You must use "onium" salts (HATU/COMU) or acid chlorides (if the substrate tolerates them).[1]

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2][3][4] An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society. Link[1][2]

    • Core citation for the superiority of HOAt/H
  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1][2]

    • Comprehensive review comparing HBTU, H
  • Troup, R. I., et al. (2020).[1][5] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2][5] Link

    • Specific context on PEG-linker synthesis in PROTACs.
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. Link

    • Source for COMU and PyAOP protocols.
  • Teixidó, M., et al. (2005).[1] Diketopiperazine formation during solid-phase peptide synthesis of N-alkylated peptides. Journal of Peptide Science. Link[1][2]

    • Authority on the DKP side-reaction mechanism.[1][2]

Sources

Troubleshooting

Technical Support Hub: Aggregation Control in (2-Methylamino-ethoxy)-acetic Acid Conjugates

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Aggregation in Peptoid-Based ADC Linkers Introduction: The Hydrophilicity Paradox You are likely using (2-Methylamino-ethoxy)-acetic acid (M...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Aggregation in Peptoid-Based ADC Linkers

Introduction: The Hydrophilicity Paradox

You are likely using (2-Methylamino-ethoxy)-acetic acid (MEAA) or its oligomers as a hydrophilicity-masking spacer in Antibody-Drug Conjugates (ADCs). This molecule is a peptoid building block (structurally related to sarcosine/polysarcosine) designed to replace PEG. It offers high water solubility and reduced immunogenicity.

The Paradox: You selected MEAA to prevent aggregation, yet your conjugate is aggregating.

This guide addresses the specific failure modes of MEAA-based linkers. Unlike PEG, which forms a random coil "cloud," MEAA and peptoid chains are semi-rigid. If the architecture (Linear vs. Orthogonal) or the chain length is mismatched to your payload's hydrophobicity, the masking effect fails, leading to rapid precipitation or soluble aggregate formation.

Module 1: Diagnostic Workflow

Before altering your synthesis, you must characterize the type of aggregation. Use this decision matrix to isolate the root cause.

Diagnostic Decision Tree

DiagnosticTree Start Symptom: Turbidity or High HMW Species Step1 1. When does it occur? Start->Step1 CaseA During Conjugation (Immediate) Step1->CaseA Instant Precipitate CaseB During Storage/Concentration (Time-Dependent) Step1->CaseB Slow Growth AnalysisA Cause: Solvent Shock / Isoelectric Shift CaseA->AnalysisA AnalysisB Cause: Colloidal Instability CaseB->AnalysisB TestA Test: Check Solvent % & pH vs pI AnalysisA->TestA TestB Test: DLS (Zeta Potential) & HIC Profile AnalysisB->TestB

Figure 1: Diagnostic workflow to distinguish between kinetic aggregation (solvent shock) and thermodynamic aggregation (colloidal instability).

Module 2: Synthesis & Conjugation Optimization

The Issue: MEAA linkers are hydrophilic, but the payload (e.g., PBD dimer, MMAE) is hydrophobic. When you dissolve the linker-payload in organic solvent (DMSO/DMAc) and add it to the aqueous antibody solution, the local concentration of organic solvent creates a "hydrophobic shock," causing the antibody to unfold before the linker can attach and stabilize it.

Protocol: Gradient Organic Addition (The "Drop-Wise" Method)

Do not add the linker-payload bolus directly to the antibody.

Step-by-Step Procedure:

  • Solvent Selection: Dissolve the MEAA-Payload construct in DMAc (Dimethylacetamide) or DMSO .

    • Note: MEAA is highly soluble in water; if your payload allows, use a 50:50 Water/Organic mix for the stock solution to reduce shock.

  • Antibody Prep: Buffer exchange the mAb into PBS pH 7.4 + 1mM EDTA .

    • Critical: Avoid Ammonium Sulfate buffers during conjugation; high salt promotes hydrophobic interaction (aggregation) before the bond forms.

  • The Co-Solvent Cushion: Add the organic solvent (blank) to the antibody solution first to reach 5-10% (v/v). Allow to equilibrate for 5 minutes.

    • Why? This pre-conditions the mAb to the solvent environment.

  • Conjugation: Add the Linker-Payload stock drop-wise while vortexing gently (or using a magnetic stirrer at moderate speed).

    • Max Organic Limit: Never exceed 15% v/v total organic solvent.

Troubleshooting Table: Synthesis Failures
ObservationProbable CauseCorrective Action
Immediate white precipitate "Solvent Shock" (Local high concentration)Increase stirring speed; Add linker slower; Reduce final organic % to <10%.
Gel formation Cross-linking (if using bifunctional linkers)Verify stoichiometry; Ensure MEAA linker is monofunctional (unless polymerizing).
High HMW (High Molecular Weight) on SEC Over-conjugation (High DAR)Reduce equivalents of linker-payload. High DAR (>4) species often aggregate despite MEAA masking.

Module 3: Linker Architecture & Design

The Issue: You are using MEAA, but the chain length is insufficient to mask the payload.

Recent data (Viricel et al., 2019) on polysarcosine (the parent polymer of MEAA) suggests that Linear placement is often inferior to Orthogonal (Branched) placement for hydrophobicity masking.

Concept: The Shielding Radius
  • Linear MEAA: The MEAA chain acts as an extension. If the payload is at the very end, it is still exposed to the solvent.

  • Orthogonal MEAA: The MEAA chain branches off the conjugation site, creating an "umbrella" that shields the hydrophobic payload.

Recommendation: If a linear MEAA(n=8) linker fails, switch to a branched architecture where the MEAA chain hangs parallel to the payload.

Architecture cluster_0 Linear (High Risk) cluster_1 Orthogonal (Shielded) mAb1 mAb Linker1 MEAA Chain mAb1->Linker1 Payload1 Drug Linker1->Payload1 mAb2 mAb Branch mAb2->Branch Linker2 MEAA Umbrella Branch->Linker2 Shields Payload2 Drug Branch->Payload2

Figure 2: Comparison of Linear vs. Orthogonal masking. Orthogonal placement allows the MEAA chain to sterically hinder hydrophobic interactions between payloads.

Module 4: Purification & Formulation

The Issue: The conjugate is clean after synthesis but aggregates during purification or storage.

Purification: HIC vs. SEC
  • Avoid HIC (Hydrophobic Interaction Chromatography) if possible: HIC relies on high salt to bind the ADC. High salt promotes hydrophobic aggregation. If your MEAA masking is marginal, the ADC will precipitate on the column.

  • Preferred Method: SEC (Size Exclusion) or Cation Exchange (CEX) .

    • If you must use HIC to remove unconjugated drug, keep the salt concentration as low as possible and use a less hydrophobic resin (e.g., Butyl instead of Phenyl).

Formulation Strategy

MEAA conjugates require specific excipients to maintain colloidal stability.

  • Buffer: Histidine (pH 6.0) or Succinate (pH 5.5). Avoid Phosphate buffers if freezing is required (pH shift during freezing causes aggregation).

  • Cryoprotectant: Trehalose (6-8%) or Sucrose.

  • Surfactant (Mandatory): Polysorbate 80 (0.02%) .

    • Mechanism:[1][2][3] PS80 coats the hydrophobic patches that the MEAA linker might have missed, preventing protein-protein docking.

Frequently Asked Questions (FAQ)

Q: Is MEAA better than PEG for aggregation control? A: It depends on the architecture. MEAA (and Polysarcosine) is more monodisperse and has lower immunogenicity than PEG. However, PEG is a "random coil" that occupies a large hydrodynamic volume. MEAA is more structured. To achieve the same "masking" volume as PEG, you typically need a longer MEAA chain or a branched configuration.

Q: My ADC aggregates at high concentrations (>5 mg/mL). Why? A: This is "Crowding Induced Aggregation." The MEAA chains may be interacting with each other (inter-chain entanglement).

  • Fix: Increase the ionic strength slightly (add 50-100mM NaCl) to shield electrostatic attractions, or increase the Polysorbate 80 concentration to 0.04%.

Q: Can I use TFF (Tangential Flow Filtration) with MEAA conjugates? A: Yes, but be careful of shear stress. MEAA conjugates can be shear-sensitive. Use a membrane with a cutoff at least 2x smaller than your ADC (e.g., 30kDa or 50kDa for a 150kDa IgG) and maintain a low transmembrane pressure (TMP).

References

  • Viricel, W., et al. (2019). Monodisperse Polysarcosine-based Antibody-Drug Conjugates. ChemRxiv. Link

    • Key Insight: Demonstrates that Polysarcosine (structurally similar to MEAA) requires orthogonal placement for optimal hydrophobicity masking compared to PEG.
  • Mabry, R., et al. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva Knowledge Center. Link

    • Key Insight: General troubleshooting for hydrophobic payload aggregation and solvent effects.[4][5]

  • Hu, J., et al. (2018). Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility. PubMed Central. Link

    • Key Insight: Discusses the role of hydrophilic linkers in masking payload hydrophobicity to prevent aggregation.[4]

  • Adelmann, C., et al. (2021). Polysarcosine-based lipids: From lipopolypeptoid micelles to stealth-like lipids in mRNA formulations. ResearchGate. Link

    • Key Insight: Validates the physicochemical properties of sarcosine-based chains as superior alternatives to PEG for colloidal stability.[6]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Pharmacokinetic Comparison of Novel (2-Methylamino-ethoxy)-acetic Acid Derivatives as Cardiotonic Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough pharmacokinetic (PK) comparison of novel (2-Methylamino-ethoxy)-acetic acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough pharmacokinetic (PK) comparison of novel (2-Methylamino-ethoxy)-acetic acid derivatives with potential cardiotonic activity. Rather than presenting pre-existing comparative data, which is scarce for this specific chemical class, this document will empower you to generate your own robust and comparable data by detailing the experimental design, methodologies, and data analysis required for a successful preclinical PK study.

Introduction: The Rationale for Pharmacokinetic Profiling of Novel Cardiotonics

The development of new chemical entities for the treatment of heart failure is a critical area of research. (2-Methylamino-ethoxy)-acetic acid derivatives have emerged as a promising class of compounds, with preliminary studies suggesting potential positive inotropic effects. Cardiotonic agents enhance myocardial contractility and can be broadly classified by their mechanism of action, such as increasing intracellular calcium mobilization or sensitizing myofilaments to calcium.[1][2] While in vitro efficacy is a crucial first step, a comprehensive understanding of a drug candidate's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for its translation into a safe and effective therapeutic.

A comparative pharmacokinetic study of a series of (2-Methylamino-ethoxy)-acetic acid derivatives allows for the selection of lead candidates with the most favorable ADME properties. Key questions that such a study aims to answer include:

  • Bioavailability: How much of the administered dose reaches the systemic circulation?

  • Distribution: Does the compound effectively reach the target tissue (the heart)?

  • Metabolism: Is the compound rapidly metabolized, and are the metabolites active or inactive?

  • Elimination: How quickly is the compound cleared from the body?

By systematically evaluating these parameters for a series of related compounds, researchers can establish structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the design of next-generation derivatives with optimized efficacy and safety profiles.

The Cardiotonic Landscape: Potential Mechanisms of Action

Novel cardiotonic agents often target pathways that modulate intracellular calcium concentration or the sensitivity of the contractile machinery to calcium.[1][3] Understanding the putative mechanism of your (2-Methylamino-ethoxy)-acetic acid derivatives is crucial for interpreting the pharmacokinetic and pharmacodynamic (PK/PD) data.

cluster_0 Upstream Mechanisms (Ca2+ Mobilizers) cluster_1 Central/Downstream Mechanisms (Ca2+ Sensitizers) Beta-Adrenergic Agonists Beta-Adrenergic Agonists Increased cAMP Increased cAMP Beta-Adrenergic Agonists->Increased cAMP activate Increased Intracellular Ca2+ Increased Intracellular Ca2+ Increased cAMP->Increased Intracellular Ca2+ leads to PDE3 Inhibitors PDE3 Inhibitors PDE3 Inhibitors->Increased cAMP prevent breakdown Increased Myocardial Contractility Increased Myocardial Contractility Increased Intracellular Ca2+->Increased Myocardial Contractility Levosimendan Levosimendan Troponin C Troponin C Levosimendan->Troponin C sensitizes Enhanced Myofilament Response Enhanced Myofilament Response Troponin C->Enhanced Myofilament Response improves Enhanced Myofilament Response->Increased Myocardial Contractility

Caption: Potential Mechanisms of Action for Cardiotonic Agents.

Designing the In Vivo Pharmacokinetic Study

A well-designed in vivo PK study is essential for generating reliable and reproducible data.[4] The following sections outline the key considerations for a comparative study of (2-Methylamino-ethoxy)-acetic acid derivatives in a rodent model, typically rats or mice.[5][6]

Experimental Workflow

The overall workflow for a comparative pharmacokinetic study is depicted below. This workflow ensures a systematic approach from compound administration to data analysis.

Compound Synthesis & Characterization Compound Synthesis & Characterization Formulation Development Formulation Development Compound Synthesis & Characterization->Formulation Development Animal Acclimatization Animal Acclimatization Formulation Development->Animal Acclimatization Dosing (IV & Oral) Dosing (IV & Oral) Animal Acclimatization->Dosing (IV & Oral) Blood Sample Collection Blood Sample Collection Dosing (IV & Oral)->Blood Sample Collection serial sampling Plasma Processing & Storage Plasma Processing & Storage Blood Sample Collection->Plasma Processing & Storage Bioanalytical Method Validation Bioanalytical Method Validation Plasma Processing & Storage->Bioanalytical Method Validation Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Bioanalytical Method Validation->Sample Analysis (LC-MS/MS) Pharmacokinetic Data Analysis Pharmacokinetic Data Analysis Sample Analysis (LC-MS/MS)->Pharmacokinetic Data Analysis Comparative Assessment & Reporting Comparative Assessment & Reporting Pharmacokinetic Data Analysis->Comparative Assessment & Reporting

Caption: Experimental Workflow for a Comparative Pharmacokinetic Study.

Animal Model Selection

Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their larger blood volume compared to mice, allowing for serial blood sampling from a single animal.[7] The use of a consistent species and strain across all compounds is critical for valid comparisons. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Dosing and Administration Routes

To determine oral bioavailability, each compound must be administered via both intravenous (IV) and oral (PO) routes in separate groups of animals.[8][9]

  • Intravenous (IV) Administration: Typically administered as a bolus injection into the tail vein or a cannulated jugular vein.[10] The IV dose provides a direct measure of the compound's distribution and elimination without the variable of absorption.

  • Oral (PO) Administration: Administered via oral gavage.[11] This route is crucial for assessing the compound's absorption characteristics and potential for oral delivery.

A typical study design involves dosing groups of 3-5 animals per compound for each route of administration.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in your comparative pharmacokinetic study.

Protocol for Intravenous and Oral Dosing in Rats

Materials:

  • Test compounds (dissolved in an appropriate vehicle, e.g., saline, PEG400/water)

  • Syringes and needles (27-30 gauge for IV, gavage needle for PO)

  • Animal restrainer

  • Anesthetic (if required for certain procedures)

Procedure:

  • Animal Preparation: Acclimatize animals for at least 3-5 days before the study. Fast animals overnight (with free access to water) prior to dosing.

  • Dose Calculation: Calculate the dose volume for each animal based on its body weight.

  • Intravenous Dosing: a. Warm the rat's tail to dilate the lateral tail veins. b. Place the rat in a restrainer. c. Swab the tail with 70% ethanol. d. Insert the needle into the lateral tail vein and slowly inject the dose. e. Apply gentle pressure to the injection site after withdrawing the needle.

  • Oral Dosing: a. Gently restrain the rat. b. Insert the gavage needle into the esophagus and deliver the dose directly into the stomach. c. Observe the animal for any signs of distress.

Protocol for Serial Blood Sample Collection

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA, heparin)

  • Capillary tubes or syringes with small gauge needles

  • Anesthetic (topical or general, as needed)

Procedure:

  • Sampling Time Points: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Blood Collection: a. Saphenous Vein: Shave the area over the saphenous vein on the hind leg. Puncture the vein with a needle and collect the blood drop into a capillary tube.[12] b. Tail Vein: Nick the lateral tail vein with a sterile blade and collect the blood. c. Retro-orbital Sinus (requires general anesthesia): A trained professional can collect blood from the retro-orbital sinus using a capillary tube.[13][14]

  • Sample Processing: a. Immediately place the blood sample in a pre-chilled microcentrifuge tube. b. Centrifuge the blood at 4°C to separate the plasma. c. Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.

The total blood volume collected should not exceed the recommended limits for the animal's size and weight.[14]

Bioanalytical Method and Data Analysis

Accurate quantification of the (2-Methylamino-ethoxy)-acetic acid derivatives in plasma is crucial for reliable pharmacokinetic analysis.

LC-MS/MS Method Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[15][16][17] A robust bioanalytical method must be developed and validated according to regulatory guidelines.[18] Key validation parameters include:

  • Selectivity and Specificity: Ensuring that endogenous plasma components do not interfere with the quantification of the analyte.

  • Linearity and Range: Establishing a calibration curve with a defined range of concentrations.

  • Accuracy and Precision: Determining the closeness of the measured values to the true values and the reproducibility of the measurements.

  • Recovery: Assessing the efficiency of the sample extraction process.

  • Stability: Evaluating the stability of the analyte in plasma under various storage and handling conditions.

Pharmacokinetic Parameter Calculation

Once the plasma concentrations of the compounds are determined at each time point, the following key pharmacokinetic parameters can be calculated using non-compartmental analysis:[19][20][21][22][23]

  • Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total exposure of the drug over time.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Data Presentation and Comparative Analysis

The results of the pharmacokinetic study should be presented in a clear and concise manner to facilitate comparison between the different (2-Methylamino-ethoxy)-acetic acid derivatives.

Data Tables

Summarize the calculated pharmacokinetic parameters for each compound and route of administration in a table.

Table 1: Comparative Pharmacokinetic Parameters of (2-Methylamino-ethoxy)-acetic Acid Derivatives in Rats

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t½ (hr)CL (L/hr/kg)Vd (L/kg)F (%)
Derivative A IV2--15002.51.334.8-
PO108501.045002.8--60
Derivative B IV2--12003.11.677.5-
PO104002.024003.5--40
Derivative C IV2--20001.81.002.6-
PO1012000.570002.0--70

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Plasma Concentration-Time Profiles

Plot the mean plasma concentration of each compound versus time for both IV and oral administration. This visual representation allows for a direct comparison of the absorption and elimination profiles of the derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for conducting a comparative pharmacokinetic study of novel (2-Methylamino-ethoxy)-acetic acid derivatives. By following these detailed protocols and data analysis procedures, researchers can generate high-quality, comparable data to inform the selection of lead candidates for further preclinical and clinical development. The insights gained from these studies are invaluable for understanding the ADME properties of this chemical class and for designing future derivatives with improved therapeutic potential as cardiotonic agents.

References

  • Endoh, M. (2002). Mechanisms of action of novel cardiotonic agents. Journal of Cardiovascular Pharmacology, 40(3), 323-338.
  • Endoh, M. (2003). The therapeutic potential of novel cardiotonic agents.
  • Hoff, J. (2000). Methods of blood collection in the mouse. Lab Animal, 29(10), 47-53.
  • Endoh, M. (2008). A Na+ channel agonist: a potential cardiotonic agent with a novel mechanism?. British Journal of Pharmacology, 153(6), 1071-1073.
  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Calculation of pharmacokinetic parameters. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 455-463.
  • Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood sample collection in small laboratory animals. Journal of Pharmacology and Pharmacotherapeutics, 1(2), 87.
  • University of California, Berkeley Animal Care and Use Committee. (2023). Blood Collection Techniques and Limits.
  • University of California, Irvine, Office of Research. (n.d.). Blood Collection in Rodents.
  • Parasuraman, S., Muralidharan, P., & Dhanaraj, S. A. (2010). A practical guide to blood collection in small laboratory animals. Pharmacognosy Research, 2(2), 118.
  • Ohizumi, Y. (1993). [Tendency of development on novel type of cardiotonic drugs]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 51(5), 1299-1304.
  • DeSilva, B., Garofolo, F., & Rocci, M. (2003). Bioanalytical method validation in human plasma by using lc ms/ms . Pharmaceutical Research, 20(11), 1871-1880.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • BioAgilytix. (n.d.).
  • Endoh, M. (2002). Mechanisms of Action of Novel Cardiotonic Agents. Request PDF.
  • Slideshare. (n.d.). Expt.
  • Sklenář, F., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 629.
  • Grzegorzewski, J., et al. (2019).
  • Creative Biolabs. (n.d.). Small Animal In Vivo PK Service.
  • Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Emery Pharma. (2023).
  • MSD Manual Professional Edition. (n.d.). Formulas Defining Basic Pharmacokinetic Parameters.
  • Rocci, M. L., & DeSilva, B. (2006). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. AAPS Journal, 8(3), E552-E563.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial.
  • Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: new challenges. Expert Opinion on Drug Discovery, 5(11), 1031-1037.
  • Emery Pharma. (2024).
  • Enamine. (n.d.).
  • GraphViz Examples and Tutorial. (n.d.). Simple Graph.
  • A Quick Introduction to Graphviz. (2017).
  • Graphviz User Guide. (n.d.).
  • Boston University. (2023).
  • Emery Pharma. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS.
  • Benchchem. (n.d.). Application Notes and Protocols for the Administration of Experimental Compounds in Animal Studies.
  • Wang, L., et al. (2018).
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.

Sources

Comparative

Reproducibility of Synthesis Methods for (2-Methylamino-ethoxy)-acetic acid

This guide provides an in-depth technical analysis of synthesis methods for (2-Methylamino-ethoxy)-acetic acid (also referred to as N-methyl-2-aminoethoxyacetic acid). It is designed for researchers requiring high-purity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthesis methods for (2-Methylamino-ethoxy)-acetic acid (also referred to as N-methyl-2-aminoethoxyacetic acid). It is designed for researchers requiring high-purity material for applications such as PROTAC linker design, peptidomimetic synthesis, and surface modification.

Executive Summary & Strategic Analysis

(2-Methylamino-ethoxy)-acetic acid (


) is a bifunctional building block containing a secondary amine and a carboxylic acid separated by a short PEG-like spacer. Its synthesis is often plagued by chemoselectivity issues due to the presence of two nucleophilic centers (the amine and the alcohol) and the potential for polymerization.
Method Comparison Matrix
FeatureMethod A: Stepwise Protection (Recommended) Method B: Direct Alkylation Method C: Oxidative Cleavage
Core Strategy

-Boc protection


-Alkylation

Deprotection
Direct reaction of amino alcohol with haloacetateOxidation of

-methyldiglycolamine
Reproducibility High (Self-validating intermediates)Low (Highly sensitive to stoichiometry)Medium (Dependent on catalyst quality)
Purity Profile >98% (Easy purification of intermediates)<85% (Mixture of

- and

-alkylated products)
>95% (Requires difficult separation from salts)
Scalability Linear up to kg scaleDifficult to control exothermsBest for industrial ton-scale
Key Risk Step count (3 steps)Over-alkylation (quaternary ammonium salts)Over-oxidation to

-oxide

Detailed Technical Analysis

Method A: The "Protected Stepwise" Route (Gold Standard)

Rationale: This method isolates the nitrogen nucleophile using a Boc group, forcing the alkylation to occur exclusively at the oxygen atom. This eliminates the formation of


-dialkylated byproducts, which are difficult to separate.
Reaction Scheme
  • Protection:

    
    -Methylethanolamine + 
    
    
    
    
    
    
    
    -Boc-
    
    
    -methylethanolamine.
  • Alkylation:

    
    -Boc-intermediate + tert-Butyl bromoacetate (
    
    
    
    -BuOK)
    
    
    Fully protected ester.
  • Deprotection: Global deprotection with TFA

    
     Target Product.
    
Critical Control Points (CCPs)
  • CCP 1 (Alkylation pH): The use of potassium tert-butoxide (

    
    -BuOK) is superior to NaH for this specific substrate because it minimizes the risk of 
    
    
    
    -elimination of the bromoacetate.
  • CCP 2 (Temperature Control): The alkylation must be initiated at 0°C to prevent thermal decomposition of the tert-butyl ester.

Method B: Direct Alkylation (Common Pitfall)

Mechanism: Reacting


-methylethanolamine directly with chloroacetic acid under basic conditions (Williamson ether synthesis conditions).
Failure Mode:  The secondary amine is more nucleophilic than the hydroxyl group. Without protection, the major product is often the 

-alkylated glycine derivative (

-(2-hydroxyethyl)-

-methylglycine) rather than the target ether. This method is not recommended for high-purity applications.

Experimental Protocol: Method A (Recommended)

Objective: Synthesis of (2-Methylamino-ethoxy)-acetic acid HCl salt. Scale: 10 mmol baseline.

Step 1: -Boc Protection[1]
  • Dissolve

    
    -methylethanolamine (0.75 g, 10 mmol) in DCM (30 mL).
    
  • Add Triethylamine (1.53 mL, 11 mmol) and cool to 0°C.

  • Dropwise Add Di-tert-butyl dicarbonate (

    
    ) (2.4 g, 11 mmol) dissolved in DCM (10 mL).
    
  • Stir at RT for 4 hours. Monitor by TLC (Visualize with Ninhydrin; amine spot disappears).

  • Workup: Wash with 1M citric acid (2x), brine, dry over

    
    , and concentrate.
    
    • Yield Target: >95% (Colorless oil).[1]

Step 2: Selective -Alkylation
  • Dissolve the Step 1 product (1.75 g, 10 mmol) in anhydrous THF (40 mL) under

    
    .
    
  • Cool to 0°C.

  • Add Potassium tert-butoxide (

    
    -BuOK) (1.35 g, 12 mmol) in portions. Stir for 30 min. Solution will turn slightly yellow.
    
  • Add tert-Butyl bromoacetate (1.6 mL, 11 mmol) dropwise over 10 min.

  • Warm to RT and stir for 12 hours.

  • Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x).
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

    • Yield Target: 75-85%.

Step 3: Global Deprotection
  • Dissolve the fully protected intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (10 mL) carefully.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Final Purification: Dissolve residue in minimal MeOH and precipitate with cold Diethyl Ether. Filter the white solid.

    • Final Product: (2-Methylamino-ethoxy)-acetic acid trifluoroacetate (or HCl salt if HCl/Dioxane is used).

Visualizations

Synthesis Workflow & Decision Tree

SynthesisPathways Start N-Methylethanolamine Direct Direct Alkylation (Chloroacetic acid) Start->Direct Method B (Risky) Protect Step 1: Boc Protection (Boc2O, TEA) Start->Protect Method A (Robust) Impurity Major Impurity: N-Alkylated Glycine Direct->Impurity Inter1 N-Boc-N-Methyl Aminoethanol Protect->Inter1 Alkylate Step 2: O-Alkylation (t-BuOK, t-Butyl Bromoacetate) Inter1->Alkylate Inter2 Fully Protected Intermediate Alkylate->Inter2 Deprotect Step 3: Acid Deprotection (TFA or HCl) Inter2->Deprotect Final Target Product: (2-Methylamino-ethoxy)-acetic acid Deprotect->Final

Caption: Comparative workflow showing the failure mode of direct alkylation vs. the robust protection strategy.

Mechanistic Checkpoint: O-Alkylation Selectivity

Mechanism Substrate N-Boc-N-Methylaminoethanol Base Base Selection: t-BuOK vs NaH Substrate->Base Path1 Pathway 1: NaH (High Basicity, Small Cation) Base->Path1 If NaH used Path2 Pathway 2: t-BuOK (Steric Bulk, Soluble) Base->Path2 If t-BuOK used Result1 Risk of Elimination (Acrylate formation) Path1->Result1 Result2 Clean SN2 Substitution (High Yield) Path2->Result2

Caption: Mechanistic logic for selecting Potassium tert-butoxide over Sodium Hydride to prevent side reactions.

References

  • WIPO (World Intellectual Property Organization). (2002). Methods of Synthesizing and Using Derivatives of [2-(2-Aminoethoxy)ethoxy] Acetic Acid. WO2002042259. Link

    • Relevance: Establishes the foundational protocol for stepwise protection/alkyl
  • Organic Syntheses. (1934). Ethoxyacetic acid and Ethyl Ethoxyacetate. Org. Synth. 1934, 14, 38. Link

    • Relevance: Provides historical grounding for the ether synthesis component and purification via distill
  • Royal Society of Chemistry. (2016). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Supporting Information. Link

    • Relevance: Validates the specific reaction of N-protected amino alcohols with tert-butyl bromoacet
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20063809, (2-Methylamino-ethoxy)-acetic acid. Link

    • Relevance: Confirms chemical structure, formula ( ), and identifiers.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.